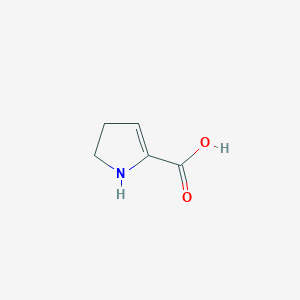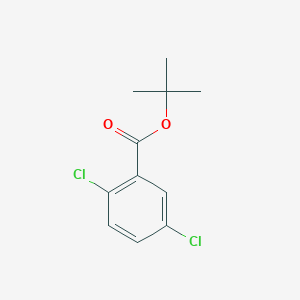
Tert-butyl 2,5-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2,5-dichlorobenzoate is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-dichlorobenzoate typically involves the esterification of 2,5-dichlorobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Tert-butyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles in the presence of suitable catalysts.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using methoxide can yield methoxy-substituted benzoates.
Hydrolysis: The primary products are 2,5-dichlorobenzoic acid and tert-butyl alcohol.
Oxidation and Reduction: Specific products vary based on the reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and esterification reactions.
Biology: The compound can be used in the development of bioactive molecules and as a model compound for studying the effects of chlorinated aromatic esters.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
作用機序
The mechanism by which tert-butyl 2,5-dichlorobenzoate exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms on the benzene ring act as leaving groups, allowing nucleophiles to attack the carbon atoms. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. The molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
Tert-butyl 2,4-dichlorobenzoate: Similar structure but with chlorine atoms at positions 2 and 4.
Tert-butyl 3,5-dichlorobenzoate: Chlorine atoms at positions 3 and 5.
Tert-butyl 2,6-dichlorobenzoate: Chlorine atoms at positions 2 and 6.
Uniqueness
Tert-butyl 2,5-dichlorobenzoate is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The tert-butyl ester group also imparts distinct physical and chemical properties compared to other esters.
特性
分子式 |
C11H12Cl2O2 |
|---|---|
分子量 |
247.11 g/mol |
IUPAC名 |
tert-butyl 2,5-dichlorobenzoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 |
InChIキー |
DEYYQBCKOVYDLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


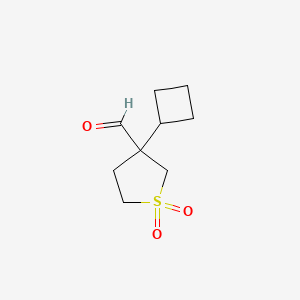
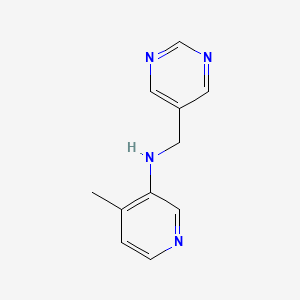
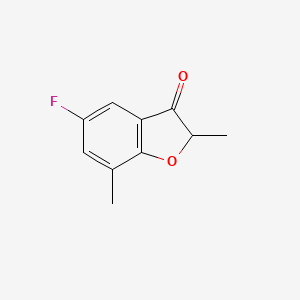
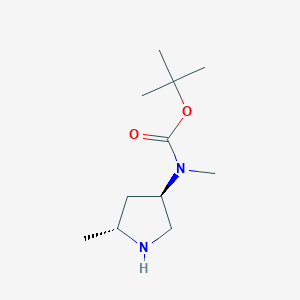
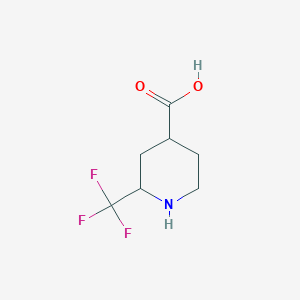

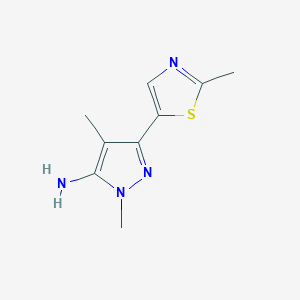
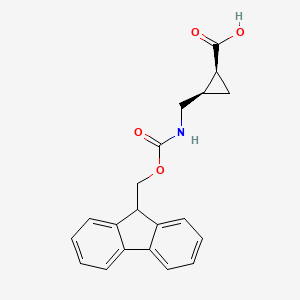
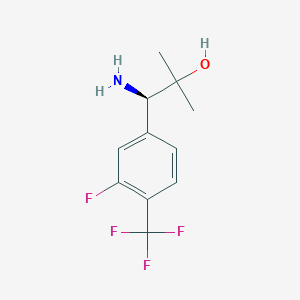

![1-([1,4'-Bipiperidin]-2-yl)ethan-1-ol](/img/structure/B13341661.png)

![N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13341668.png)
